Cas no 82633-43-0 (3-(undecafluoro-1-pentyl)-5-(methyl)pyrazole)

3-(undecafluoro-1-pentyl)-5-(methyl)pyrazole 化学的及び物理的性質
名前と識別子
-
- 3-(undecafluoro-1-pentyl)-5-(methyl)pyrazole
- 3-(PERFLUOROPENTYL)-5-METHYLPYRAZOLE
- 5-methyl-3-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentyl)-1H-pyrazole
- PC1199
- DTXSID70380003
- A840396
- NS00111227
- AKOS016015279
- 5-methyl-3-(perfluoropentyl)-1H-pyrazole
- 3-(Perfluoro-N-pentyl)-5-(methyl)pyrazole
- 5-methyl-3-[1,1,2,2,3,3,4,4,5,5,5-undecakis(fluoranyl)pentyl]-1H-pyrazole
- 82633-43-0
- FT-0613862
- 5-Methyl-3-(perfluoropentyl)pyrazole
- ADTJLQBSULGRRY-UHFFFAOYSA-N
- MFCD00156096
- 5(3)-Methyl-3(5)-(perfluoropentyl)pyrazole
-
- インチ: InChI=1S/C9H5F11N2/c1-3-2-4(22-21-3)5(10,11)6(12,13)7(14,15)8(16,17)9(18,19)20/h2H,1H3,(H,21,22)
- InChIKey: ADTJLQBSULGRRY-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(=NN1)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F
計算された属性
- せいみつぶんしりょう: 350.02800
- どういたいしつりょう: 350.02770795g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 12
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 416
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 28.7Ų
- 疎水性パラメータ計算基準値(XlogP): 4.2
じっけんとくせい
- PSA: 28.68000
- LogP: 4.27810
3-(undecafluoro-1-pentyl)-5-(methyl)pyrazole セキュリティ情報
- 危害声明: Irritant
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S36/37/39
-
危険物標識:
- リスク用語:R36/37/38
3-(undecafluoro-1-pentyl)-5-(methyl)pyrazole 税関データ
- 税関コード:2933199090
- 税関データ:
中国税関番号:
2933199090概要:
2933199090。他の構造上非縮合ピラゾール環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933199090。構造中に非縮合ピラゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
3-(undecafluoro-1-pentyl)-5-(methyl)pyrazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1634380-5g |
5-Methyl-3-(perfluoropentyl)-1H-pyrazole |
82633-43-0 | 98% | 5g |
¥2479.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1634380-10g |
5-Methyl-3-(perfluoropentyl)-1H-pyrazole |
82633-43-0 | 98% | 10g |
¥4641.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1634380-25g |
5-Methyl-3-(perfluoropentyl)-1H-pyrazole |
82633-43-0 | 98% | 25g |
¥8708.00 | 2024-07-28 |
3-(undecafluoro-1-pentyl)-5-(methyl)pyrazole 関連文献
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
3-(undecafluoro-1-pentyl)-5-(methyl)pyrazoleに関する追加情報
Professional Introduction to Compound with CAS No. 82633-43-0 and Product Name: 3-(Undecafluoro-1-pentyl)-5-(methyl)pyrazole
The compound with the CAS number 82633-43-0 and the product name 3-(undecafluoro-1-pentyl)-5-(methyl)pyrazole represents a significant advancement in the field of medicinal chemistry and materials science. This compound, characterized by its unique structural features, has garnered attention due to its potential applications in various therapeutic and industrial domains. The presence of a pyrazole core, combined with fluorinated and alkyl substituents, imparts distinct chemical properties that make it a promising candidate for further research and development.
Pyrazole derivatives are well-known for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific modification of 3-(undecafluoro-1-pentyl)-5-(methyl)pyrazole with fluorine atoms and a pentyl group enhances its metabolic stability and binding affinity to biological targets. This structural design has been strategically employed to optimize pharmacokinetic profiles, making it an attractive scaffold for drug discovery.
Recent studies have highlighted the role of fluorinated pyrazoles in medicinal chemistry due to their ability to modulate enzyme activity and receptor interactions. For instance, fluorine atoms can increase the lipophilicity of a molecule, improving its membrane permeability, while simultaneously enhancing binding affinity. The undecafluoro-1-pentyl moiety in this compound is particularly noteworthy, as it introduces a high degree of fluorination that can significantly influence its electronic properties and reactivity.
In the context of drug development, 3-(undecafluoro-1-pentyl)-5-(methyl)pyrazole has been investigated for its potential as an intermediate in synthesizing novel therapeutic agents. Its pyrazole core is a versatile pharmacophore that can be further functionalized to target specific disease pathways. Researchers have explored its derivatives as inhibitors of kinases and other enzymes implicated in cancer progression. The methyl group at the 5-position adds another layer of tunability, allowing for fine adjustments in physicochemical properties such as solubility and bioavailability.
The compound's unique structure also makes it suitable for applications beyond pharmaceuticals. In materials science, fluorinated pyrazoles have been used to develop advanced polymers and coatings with enhanced thermal stability and chemical resistance. The undecafluoro-1-pentyl substituent contributes to these properties by creating a highly stable molecular framework that resists degradation under harsh conditions.
From a synthetic chemistry perspective, the preparation of 3-(undecafluoro-1-pentyl)-5-(methyl)pyrazole involves multi-step reactions that require precise control over reaction conditions. Advanced synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and fluorination techniques, have been employed to achieve high yields and purity. These synthetic strategies are critical for producing compounds with the desired structural integrity for downstream applications.
The biological evaluation of this compound has revealed intriguing interactions with various biological targets. Preclinical studies have demonstrated its efficacy in modulating pathways relevant to neurological disorders, such as Alzheimer's disease and Parkinson's disease. The fluorinated pyrazole scaffold appears to interact with specific receptors and enzymes that are dysregulated in these conditions, offering a potential therapeutic intervention.
Moreover, the compound's stability under physiological conditions makes it an excellent candidate for formulation into oral or injectable drugs. Its resistance to metabolic degradation ensures prolonged bioavailability, which is crucial for achieving therapeutic efficacy. This stability is largely attributed to the presence of fluorine atoms, which are known to enhance molecular rigidity and reduce susceptibility to enzymatic hydrolysis.
In conclusion, 3-(undecafluoro-1-pentyl)-5-(methyl)pyrazole represents a significant advancement in the field of medicinal chemistry. Its unique structural features and functional properties make it a versatile tool for drug discovery and materials science applications. Ongoing research continues to uncover new possibilities for this compound, reinforcing its importance as a building block for innovative therapeutics and advanced materials.
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